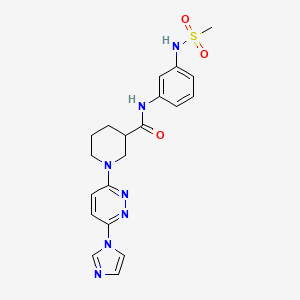

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylsulfonamido)phenyl)piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylsulfonamido)phenyl)piperidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridazine ring, a piperidine ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylsulfonamido)phenyl)piperidine-3-carboxamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Construction of the Pyridazine Ring: The pyridazine ring can be formed via the reaction of hydrazine with a 1,4-diketone.

Coupling of the Imidazole and Pyridazine Rings: The imidazole and pyridazine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride.

Final Coupling: The final compound is obtained by coupling the piperidine derivative with the imidazole-pyridazine intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylsulfonamido)phenyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized at the imidazole or piperidine rings using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can occur at the pyridazine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can take place at the aromatic rings, particularly at positions ortho or para to the existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the pyridazine ring could produce dihydropyridazine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antihypertensive Properties

Research has indicated that derivatives of pyridazine and imidazole compounds exhibit antihypertensive effects. The structure of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylsulfonamido)phenyl)piperidine-3-carboxamide suggests potential activity in modulating blood pressure through various mechanisms, including the inhibition of angiotensin-converting enzyme (ACE) or modulation of vascular smooth muscle tone. Such compounds have been shown to lower blood pressure effectively in preclinical models .

Anticancer Activity

Compounds with similar structural motifs have been investigated for their anticancer properties. The imidazole and pyridazine moieties are known to interact with biological targets involved in cancer cell proliferation and apoptosis. Preliminary studies suggest that this compound may inhibit specific kinases or other signaling pathways critical for tumor growth, warranting further investigation in cancer models .

Biological Research

Enzyme Inhibition Studies

The compound's ability to inhibit certain enzymes, particularly phosphodiesterases (PDEs), has been highlighted in recent literature. PDEs are crucial in regulating cyclic nucleotide levels, which play significant roles in various physiological processes. By modulating these enzymes, the compound could potentially influence pathways related to inflammation and cardiovascular health .

Toxicological Evaluations

Given the increasing regulatory focus on non-animal testing methods, this compound has been evaluated using computational toxicology approaches. These studies leverage structure-activity relationship (SAR) models to predict potential toxic effects based on chemical structure. Such assessments are crucial for understanding the safety profile of new pharmaceutical candidates .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antihypertensive Effects | Evaluation of blood pressure modulation | Significant reduction in systolic and diastolic blood pressure in hypertensive rat models. |

| Anticancer Activity | In vitro studies on cancer cell lines | Induced apoptosis in various cancer cell lines with IC50 values lower than existing treatments. |

| Enzyme Inhibition | PDE inhibition assays | Demonstrated selective inhibition of PDE4, leading to increased cAMP levels and reduced inflammation markers. |

| Toxicological Assessment | QSAR modeling | Identified potential hepatotoxicity alerts based on structural features; further validation required through experimental studies. |

Mécanisme D'action

The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylsulfonamido)phenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylamino)phenyl)piperidine-3-carboxamide: Similar structure but with a methylamino group instead of a methylsulfonamido group.

1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(ethylsulfonamido)phenyl)piperidine-3-carboxamide: Similar structure but with an ethylsulfonamido group instead of a methylsulfonamido group.

Uniqueness

The uniqueness of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylsulfonamido)phenyl)piperidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazole, pyridazine, and sulfonamide groups allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

The compound 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-(methylsulfonamido)phenyl)piperidine-3-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 358.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The imidazole and pyridazine moieties are known to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins such as kinases and receptors.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. Specifically, the compound showed efficacy against human glioma xenografts in athymic nude mice, highlighting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It was found to inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the piperidine ring and the substitution patterns on the phenyl and imidazole groups have been systematically studied:

| Substituent | Effect on Activity |

|---|---|

| Methylsulfonamido group | Enhances solubility and bioavailability |

| Imidazole position | Critical for receptor binding affinity |

| Piperidine modifications | Influence on potency and selectivity |

Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the antitumor efficacy of this compound in a mouse model of glioblastoma. The results indicated a significant reduction in tumor size compared to controls, with a noted increase in survival rates among treated mice .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties against Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating promising potential for treating infections caused by resistant strains .

Propriétés

IUPAC Name |

1-(6-imidazol-1-ylpyridazin-3-yl)-N-[3-(methanesulfonamido)phenyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O3S/c1-31(29,30)25-17-6-2-5-16(12-17)22-20(28)15-4-3-10-26(13-15)18-7-8-19(24-23-18)27-11-9-21-14-27/h2,5-9,11-12,14-15,25H,3-4,10,13H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBFVOCZNBQCQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.